3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-methoxybenzaldehyde.
Formation of Schiff Base: The 2,4-dimethylaniline reacts with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid to form the quinazolinone core.
Stilbene Formation: The final step involves the Wittig reaction between the quinazolinone core and a suitable phosphonium ylide to introduce the (E)-2-(4-methoxyphenyl)ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.
Reduction: Reduction reactions can target the quinazolinone core or the ethenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Products may include quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms of the quinazolinone core or the ethenyl group.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: The compound can modulate cell signaling pathways, which is valuable in research on cellular processes.
Medicine
Drug Development: Due to its potential biological activities, it is a candidate for the development of new therapeutic agents.
Anticancer Research: Studies have shown its potential in inhibiting cancer cell growth.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It is a valuable intermediate in the production of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one
- 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4(3H)-one
- 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
Uniqueness
The presence of the methoxy group in 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C25H22N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-14-23(18(2)16-17)27-24(15-11-19-9-12-20(29-3)13-10-19)26-22-7-5-4-6-21(22)25(27)28/h4-16H,1-3H3/b15-11+ |
InChI Key |
PBDLYKKQGDSEBS-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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